

# Ligritinib (AB801): In Vitro Assay Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ligritinib*

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## Abstract

**Ligritinib** (also known as AB801) is a highly potent and selective, orally active inhibitor of the AXL receptor tyrosine kinase.[1][2] As dysregulation of the AXL signaling pathway is implicated in various cancers and therapeutic resistance, in vitro assays are crucial for characterizing the efficacy and selectivity of inhibitors like **Ligritinib**. [3][4] This document provides detailed protocols for key in vitro assays to evaluate the biochemical and cellular activity of **Ligritinib**, along with a summary of its reported potency and selectivity. The assays described include a biochemical kinase inhibition assay, a cellular AXL phosphorylation assay, and a Western blot analysis for downstream signaling pathways.

## Introduction

The AXL receptor tyrosine kinase is a member of the TAM (TYRO3, AXL, MER) family and plays a critical role in cell survival, proliferation, migration, and immune response.[3][4] Overexpression and activation of AXL are associated with poor prognosis and resistance to various cancer therapies.[3][4] **Ligritinib** (AB801) has been developed as a potent and selective AXL inhibitor.[2][3] The following protocols and data provide a framework for the in vitro characterization of **Ligritinib** and other AXL inhibitors.

## Data Presentation

**Table 1: Biochemical Activity of Ligritinib (AB801) against AXL Kinase**

Target Kinase	Assay Type	Parameter	Value (nM)
Human AXL	HTRF Kinase Assay	IC50	1.75 ± 1.3
Human AXL	-	Ki	0.024 ± 0.004
Mouse AXL	HTRF Kinase Assay	IC50	0.43 ± 0.20
Rat AXL	HTRF Kinase Assay	IC50	0.29
Dog AXL	HTRF Kinase Assay	IC50	0.38

Data sourced from Arcus Biosciences presentations.[\[3\]](#)[\[4\]](#)

**Table 2: Cellular Activity of Ligritinib (AB801)**

Assay	Cell Line	Condition	Parameter	Value (nM)
pAXL ELISA	HEK293T (transiently transfected with Nanoluc-tagged AXL)	Serum-free media	IC50	17 ± 3.1
pAXL ELISA	HEK293T (transiently transfected with Nanoluc-tagged AXL)	100% Human Serum	IC50	68

Data sourced from Arcus Biosciences presentations.[\[3\]](#)[\[4\]](#)

**Table 3: Selectivity Profile of Ligritinib (AB801)**

Parameter	Kinase	Value
Fold Selectivity (Ki)	MERTK	860x
Fold Selectivity (Ki)	TYRO3	1400x
Kinase Selectivity (Kd)	DRAK1	47-fold vs AXL

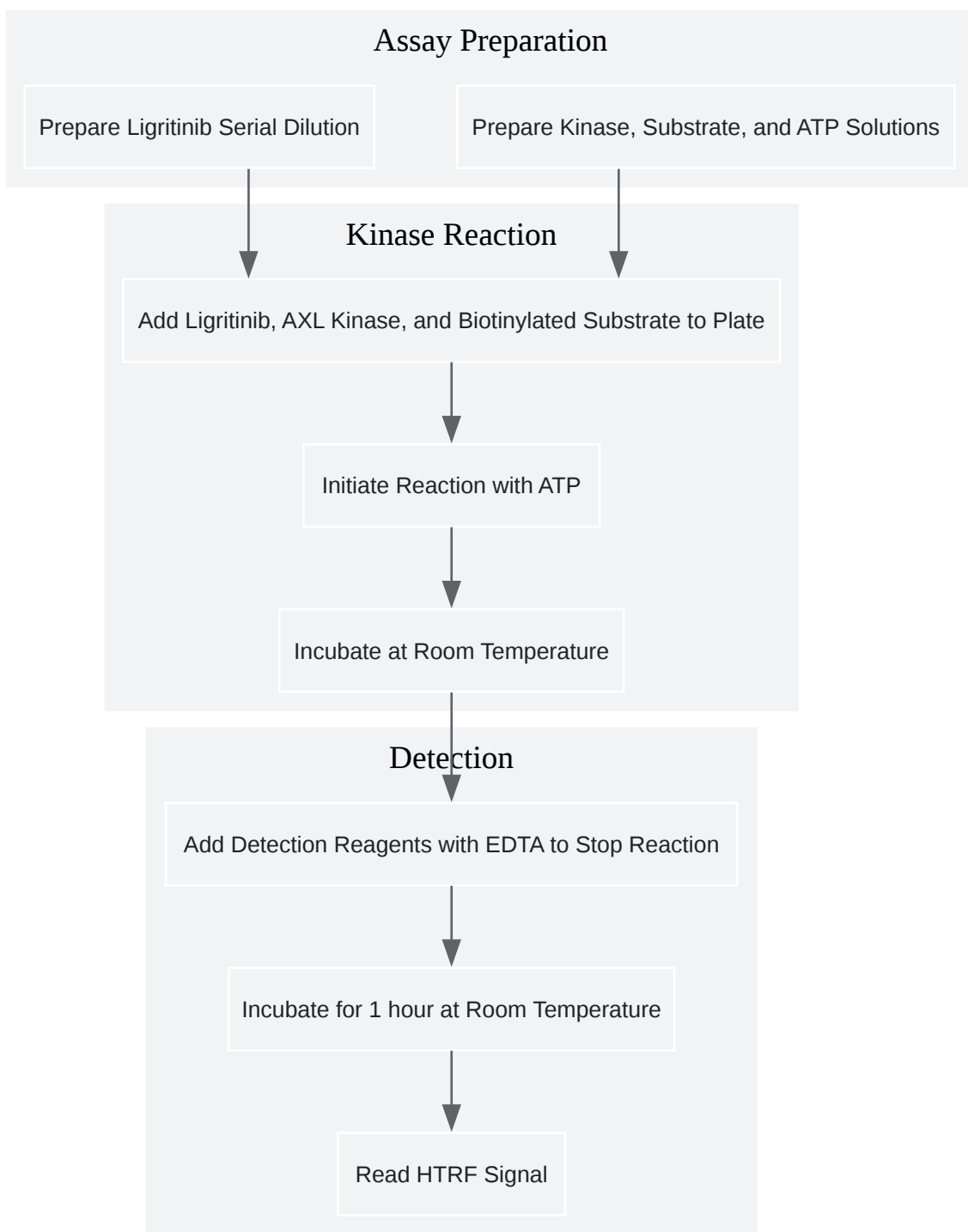
Data sourced from Arcus Biosciences presentations.[\[3\]](#)[\[4\]](#)

## Experimental Protocols

### Biochemical Kinase Inhibition Assay (HTRF)

This protocol describes the determination of the half-maximal inhibitory concentration (IC<sub>50</sub>) of **Ligritinib** against AXL kinase using a Homogeneous Time-Resolved Fluorescence (HTRF) KinEASE-TK kit.

Workflow Diagram:



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Caption: Workflow for the HTRF-based biochemical kinase inhibition assay.

Materials:

- HTRF KinEASE-TK kit (Cisbio)
- Recombinant AXL kinase
- **Ligritinib** (AB801)
- ATP
- Assay plates (e.g., 384-well low volume)
- HTRF-compatible plate reader

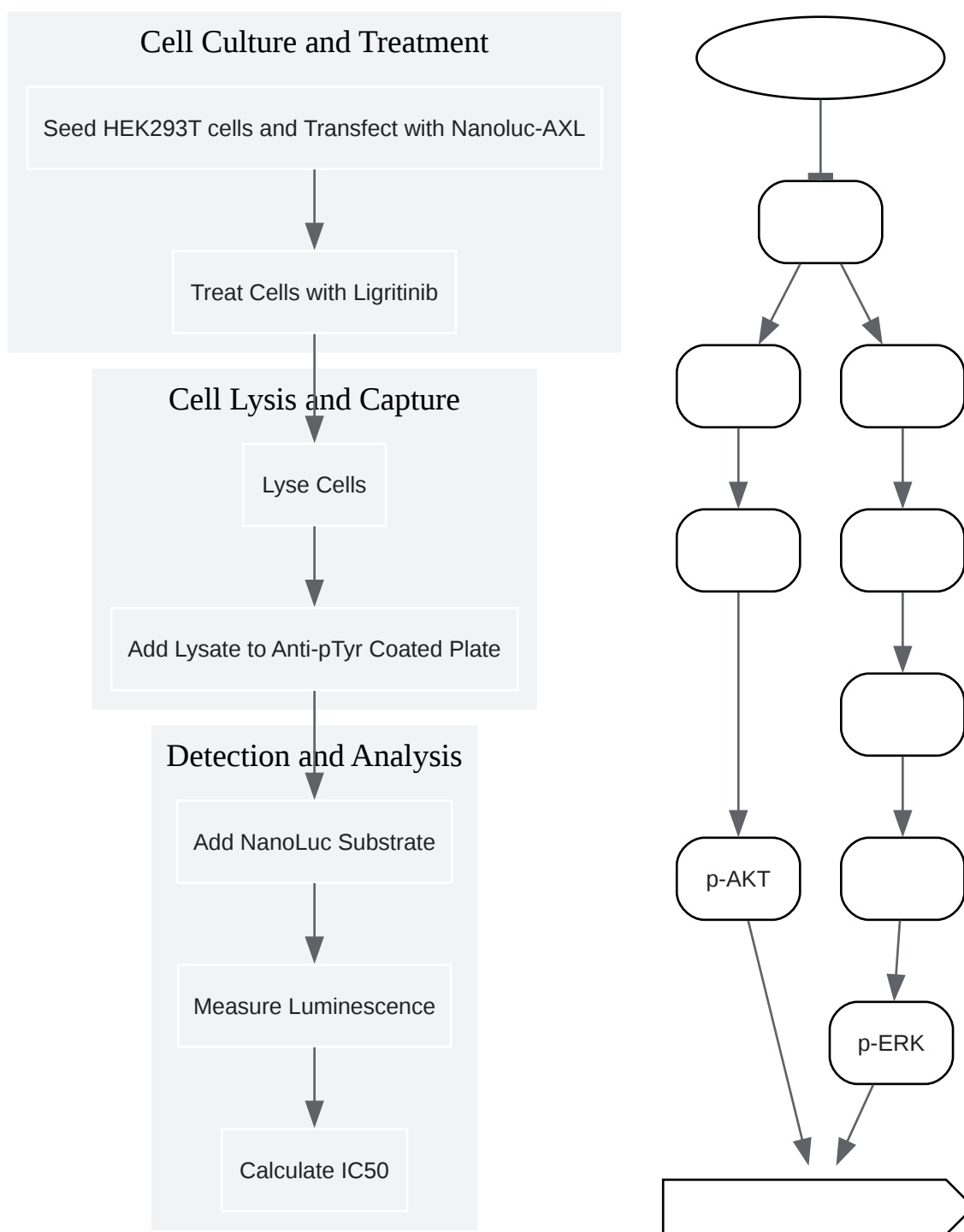
#### Procedure:

- **Compound Preparation:** Prepare a serial dilution of **Ligritinib** in DMSO. Further dilute in the assay buffer to the desired final concentrations.
- **Kinase Reaction:** a. To the wells of the assay plate, add **Ligritinib** solution. b. Add recombinant AXL kinase and the biotinylated TK substrate. c. Initiate the kinase reaction by adding ATP (a concentration of 700  $\mu$ M has been reported for AB801 characterization).<sup>[3]</sup> d. Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
- **Detection:** a. Add the HTRF detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665) containing EDTA to stop the reaction. b. Incubate for 60 minutes at room temperature, protected from light. c. Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
- **Data Analysis:** Calculate the HTRF ratio ( $665 \text{ nm}/620 \text{ nm} * 10,000$ ) and plot the percentage of inhibition against the logarithm of the **Ligritinib** concentration. Determine the IC<sub>50</sub> value using a non-linear regression curve fit. The K<sub>i</sub> value can be subsequently calculated using the Cheng-Prusoff equation.<sup>[3]</sup>

## Cellular AXL Phosphorylation Assay (pAXL ELISA)

This protocol outlines a method to measure the inhibition of AXL autophosphorylation in a cellular context using a sandwich ELISA format with NanoLuc technology for detection.

#### Workflow Diagram:



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## References

- 1. HTRF KinEASE-TK Detection Kit-WEICHILAB [weichilab.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. arcusbio.com [arcusbio.com]
- 4. arcusbio.com [arcusbio.com]
- To cite this document: BenchChem. [Ligritinib (AB801): In Vitro Assay Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579019#ligritinib-ab801-in-vitro-assay-protocol]

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